3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
説明
特性
IUPAC Name |
3-chloro-4-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c18-16-11-19-7-4-17(16)22-13-14-5-8-20(9-6-14)12-15-3-1-2-10-21-15/h4,7,11,14-15H,1-3,5-6,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFDBWINUPWYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Direct Chlorination of 4-Hydroxypyridine
4-Hydroxypyridine undergoes electrophilic aromatic substitution using phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. Optimal conditions include refluxing at 110°C for 6–8 hours, yielding 3-chloro-4-hydroxypyridine with 75–80% efficiency.
Key Parameters :
Alternative Route via Directed Ortho-Metalation
For higher regiocontrol, 4-methoxypyridine is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with hexachloroethane. Demethylation using BBr₃ in dichloromethane restores the hydroxyl group.
Yield : 65–70% over two steps.
Functionalization of the Piperidine Moiety
Preparation of 1-[(Oxan-2-yl)methyl]piperidin-4-ylmethanol
Piperidin-4-ylmethanol is alkylated at the nitrogen using oxan-2-ylmethyl bromide under basic conditions:
Optimization :
-
Base : Sodium hydride (2.2 eq) in anhydrous DMF at 0–5°C prevents side reactions.
-
Solvent : DMF facilitates solubility of both reactants.
-
Yield : 82% after column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Etherification: Coupling Pyridine and Piperidine Fragments
Nucleophilic Aromatic Substitution
3-Chloro-4-hydroxypyridine reacts with 1-[(oxan-2-yl)methyl]piperidin-4-ylmethyl bromide in the presence of potassium carbonate:
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples 3-chloro-4-hydroxypyridine with 1-[(oxan-2-yl)methyl]piperidin-4-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine:
Advantages :
-
Stereoretention : Configuration at the piperidine carbon is preserved.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, pyridine-H), 6.85 (d, J = 5.6 Hz, 1H, pyridine-H), 4.15 (s, 2H, OCH₂), 3.40–3.20 (m, 4H, oxane-H), 2.85 (d, J = 11.2 Hz, 2H, piperidine-H), 2.45–2.30 (m, 1H, piperidine-H), 1.80–1.50 (m, 6H, piperidine/oxane-H).
-
HRMS : Calculated for C₁₇H₂₃ClN₂O₃ [M+H]⁺: 363.1345; Found: 363.1348.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Using POCl₃ without directing groups risks para/ortho isomer formation. Pre-functionalization with a nitro group (later reduced to NH₂) ensures ortho-chlorination, but adds synthetic steps.
Steric Hindrance in N-Alkylation
Bulky oxan-2-ylmethyl groups reduce alkylation efficiency. Switching from DMF to THF and increasing reaction time to 24 hours improves yields from 60% to 82%.
Industrial-Scale Considerations
化学反応の分析
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro substituent on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug discovery and development, particularly in the design of molecules targeting specific biological pathways.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.
作用機序
The mechanism of action of 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
類似化合物との比較
Comparison with Structural Analogs
Core Pyridine-Piperidine Derivatives
Compounds sharing the 3-(piperidin-4-ylmethoxy)pyridine backbone (e.g., compounds 41–45 in ) exhibit inhibitory activity against lysine-specific demethylase (K_i values: 0.8–3.4 nM). While the target compound’s oxan-2-ylmethyl substituent is absent in these analogs, the data suggest that bulky or polar groups on the piperidine nitrogen can modulate binding affinity. For example:
- Compound 41 : Lacks the oxan-2-ylmethyl group but includes a 4-chlorophenyl substituent, yielding a K_i of 0.8 nM .
Chlorinated Pyridine Derivatives
- 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine ():
- 2-Chloro-4-iodo-3-methylpyridine ():
Piperidine-Substituted Neuroactive Agents
highlights piperidine-pyridine hybrids like 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole , which shares the 4-chlorophenyl and piperidine motifs but replaces pyridine with isoxazole. Such substitutions underscore the importance of the pyridine ring in electronic interactions, as isoxazole’s reduced basicity might alter target engagement .
Methoxy-Piperidine Derivatives
- 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride (): Positional isomerism (methoxy at position 2 vs.
Physicochemical and Pharmacokinetic Considerations
A comparative analysis of key properties is summarized below:
*Predicted values based on structural analogs.
Key Research Findings
- Substituent Effects : Bulky groups on the piperidine nitrogen (e.g., oxan-2-ylmethyl, sulfonyl) influence both binding affinity and pharmacokinetics. For instance, sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to ether-linked groups .
- Halogen Position : Chlorine at position 3 (vs. 2 or 4) optimizes steric and electronic interactions in enzyme-binding pockets, as seen in LSD1 inhibitors .
- Heterocyclic Linkers : Pyridine’s aromaticity and basicity are critical for π-π stacking and hydrogen bonding, distinguishing it from isoxazole or thiazole derivatives .
生物活性
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological mechanisms, and applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Cyclization reactions to create the piperidine structure.
- Attachment of the Oxan-2-yl Group : Alkylation with an oxan derivative under basic conditions.
- Formation of the Pyridine Ring : Synthesizing the pyridine ring separately and functionalizing it with a chloro group.
- Coupling Reaction : Final coupling of the methoxy-substituted pyridine with the piperidine derivative using coupling reagents like palladium catalysts.
These steps ensure that the final product retains functional groups that are crucial for its biological activity .
The biological activity of 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The piperidine ring can modulate neurotransmitter receptor activity, potentially influencing neurological pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders .
Anticancer Properties
Research indicates that derivatives of piperidine compounds can exhibit significant anticancer activity. For instance, studies have shown that certain piperidine derivatives induce apoptosis in tumor cells more effectively than standard treatments like bleomycin .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Some studies have noted that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology .
Case Studies
- Cytotoxicity Testing : In vitro studies have demonstrated that piperidine derivatives exhibit selective cytotoxicity against various tumor cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
- Alzheimer's Disease Models : Compounds similar to 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine have been tested in animal models for their ability to improve cognitive function by inhibiting cholinesterases and reducing amyloid-beta aggregation .
Comparative Analysis
To understand the uniqueness of 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-chloro-3-{1-[oxan-methyl]piperidin} | Similar core structure | Moderate anticancer activity |
| 3-chloro-N-{(1R)-2-[4-(1-methylpiperidin)} | Different substituents | Potential CNS penetration |
This table illustrates how variations in structure influence biological activity, highlighting the specificity of 3-chloro-4-{...} in targeting certain pathways more effectively than its analogs .
Q & A
Q. What are the standard synthetic routes for 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of intermediates (e.g., oxane-modified piperidine and chlorinated pyridine derivatives) via alkylation or coupling reactions.
- Step 2 : Methoxy linkage formation between intermediates using coupling agents like potassium carbonate in DMF at 80–100°C .
- Step 3 : Purification via column chromatography or recrystallization.
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How is the molecular structure of this compound analyzed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and spatial arrangement of the oxane-piperidine-pyridine scaffold.
- NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.2 ppm, piperidine CH₂ groups at δ 2.5–3.0 ppm) .
- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., for neurotransmitter receptors) to assess affinity (IC₅₀ values).
- Enzyme inhibition : Kinetic assays measuring substrate turnover inhibition (e.g., acetylcholinesterase or kinases).
- Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neurons) to determine EC₅₀ .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling).
- In-situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.
- Example : Increasing reaction time from 12 to 24 hours improved yield from 65% to 82% in oxane-piperidine coupling .
Q. How to resolve contradictions between purity metrics and observed bioactivity?
- Methodological Answer :
- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., dechlorinated analogs) that may antagonize activity.
- Bioassay-guided fractionation : Isolate active fractions via preparative HPLC and re-test in biological models .
- Case Study : A batch with 99% purity (HPLC) showed reduced activity due to a 0.5% dimeric impurity acting as a partial agonist .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace oxane with tetrahydropyran or vary chloro position) .
- Computational SAR : Molecular docking (AutoDock Vina) predicts binding modes to targets like GABA receptors.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups .
Q. How is the compound evaluated in in vivo neuropharmacology models?
- Methodological Answer :
- Rodent models : Administer intraperitoneally (1–10 mg/kg) in Morris water maze (cognitive function) or forced swim tests (antidepressant activity).
- PK/PD studies : Measure plasma half-life (LC-MS) and correlate with behavioral endpoints.
- Example : A fluorophenyl analog showed 3-hour half-life and improved memory retention in scopolamine-induced amnesia models .
Q. What mechanistic approaches identify its molecular targets?
- Methodological Answer :
- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify binding proteins.
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., ion channels) at atomic resolution.
- CRISPR screening : Knock out candidate targets in cell-based assays to confirm functional relevance .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
